molecular formula C15H16N2O3 B14441935 Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate CAS No. 76696-82-7

Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate

Cat. No.: B14441935
CAS No.: 76696-82-7
M. Wt: 272.30 g/mol
InChI Key: VPLWKSMESAPKHQ-UHFFFAOYSA-N
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Description

Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate typically involves multiple steps. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole compound, which can then be further processed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

76696-82-7

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 3-oxo-6-phenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazole-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-2-20-15(19)13-14(18)17-9-11(8-12(17)16-13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3

InChI Key

VPLWKSMESAPKHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N2CC(CC2=N1)C3=CC=CC=C3

Origin of Product

United States

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